molecular formula C14H19N3O B2712699 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide CAS No. 868978-15-8

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide

Cat. No.: B2712699
CAS No.: 868978-15-8
M. Wt: 245.326
InChI Key: UGWXPLKMRKGHKK-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide is a compound that belongs to the class of imidazo[1,2-a]pyridinesThe imidazo[1,2-a]pyridine scaffold is recognized for its wide range of pharmacological properties, including antiviral, antibacterial, anticancer, and antifungal activities .

Preparation Methods

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing imidazo[1,2-a]pyridines . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, radical reactions can be used for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. For example, as an antituberculosis agent, it may inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes or pathways involved in bacterial replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-5-13(18)15-8-7-12-10-17-9-4-6-11(2)14(17)16-12/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWXPLKMRKGHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CN2C=CC=C(C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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